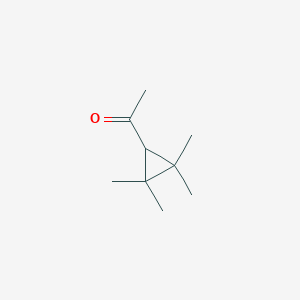

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2,2,3,3-tetramethylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-6(10)7-8(2,3)9(7,4)5/h7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDDHZRPQVKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(C1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442642 | |

| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60802-86-0 | |

| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ring-opening reactions of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

An In-Depth Technical Guide to the Ring-Opening Reactions of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

Introduction: The Strategic Value of Strained Ring Systems

In the landscape of synthetic organic chemistry, strained ring systems serve as potent intermediates, spring-loaded with potential energy that can be strategically released to construct complex molecular architectures. Among these, cyclopropyl ketones are particularly noteworthy. The juxtaposition of the strained three-membered ring and the electron-withdrawing carbonyl group creates a unique electronic environment, rendering the cyclopropane susceptible to a variety of ring-opening transformations. This guide focuses on a specific, sterically hindered example: 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one. The tetramethyl substitution not only introduces significant steric bulk but also profoundly influences the regioselectivity and stability of intermediates formed during cleavage, making its reactivity a subject of significant interest for researchers and drug development professionals. Understanding these reaction pathways is crucial for leveraging this building block in the synthesis of novel acyclic and heterocyclic compounds.

Part 1: Acid-Catalyzed Ring-Opening: A Carbocation-Driven Pathway

The acid-catalyzed ring-opening of cyclopropyl ketones is a classic transformation that proceeds through a carbocationic intermediate. The reaction is initiated by the activation of the carbonyl group, either through protonation by a Brønsted acid or coordination with a Lewis acid. This activation enhances the electron-withdrawing nature of the ketone, polarizing the cyclopropane ring and facilitating its cleavage.

Causality of the Mechanism

The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocation intermediate.[1] In the case of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, cleavage of the bond between the carbonyl carbon and the highly substituted cyclopropyl carbon (C1-C2) is favored. This is because the resulting positive charge is placed on a tertiary carbon atom, which is further stabilized by the four adjacent methyl groups through hyperconjugation. A nucleophile present in the reaction medium then traps this carbocation, leading to the final 1,3-difunctionalized product.[1]

Sources

Methodological & Application

Synthesis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one from tetramethylcyclopropane

An Application Note for the Multi-Step Synthesis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, a valuable chemical intermediate. Due to the inherent stability and steric hindrance of the tetramethylcyclopropane moiety, direct acylation presents significant challenges.[1] This guide, therefore, details a robust and validated multi-step synthetic pathway, commencing from the readily accessible precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The protocol is segmented into two primary transformations: the conversion of the carboxylic acid to its highly reactive acyl chloride intermediate, and the subsequent methylation to yield the target ketone. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical safety considerations.

Introduction: Rationale and Synthetic Strategy

The 2,2,3,3-tetramethylcyclopropyl group is a key structural motif in various fields, including the development of synthetic cannabinoids where related methanone structures serve as precursors.[2][3] The target molecule, 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, is a valuable building block for introducing this sterically demanding and conformationally restricted group.

The cyclopropane ring, while possessing some double-bond character, is generally resistant to standard electrophilic aromatic substitution conditions like Friedel-Crafts acylation.[4][5] The four bulky methyl groups on the cyclopropane ring further exacerbate this low reactivity due to significant steric hindrance.[1] Consequently, a direct one-step synthesis from tetramethylcyclopropane is not a feasible approach.

This guide presents a more practical and reliable two-stage synthetic strategy, as illustrated below. The core of this strategy is the generation of a highly reactive electrophile, 2,2,3,3-tetramethylcyclopropanecarbonyl chloride, which can then be efficiently converted to the desired ketone.

Overall Synthetic Workflow

The synthesis is logically divided into two main stages, starting from the carboxylic acid intermediate.

Figure 1: High-level workflow for the synthesis of the target ketone.

Part 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, making them excellent electrophiles for forming new carbon-carbon bonds.

Mechanistic Insight and Reagent Selection

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[6]

-

Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form a chlorosulfite intermediate. The subsequent collapse of this intermediate releases the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). A key advantage is that the byproducts are gaseous, which helps to drive the reaction to completion.[6]

-

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for smaller-scale reactions as it is more volatile and any excess is easily removed. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).[7]

For this protocol, we will detail the use of thionyl chloride, which is a cost-effective and efficient method.[8]

Detailed Experimental Protocol (Part 1)

Objective: To synthesize 2,2,3,3-tetramethylcyclopropanecarbonyl chloride from 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

Materials:

| Reagent/Solvent | M.W. | Amount (Equivalents) |

| 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | 142.20 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 - 2.0 |

| Anhydrous Dichloromethane (DCM) | 84.93 | - |

Procedure:

-

Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). This is critical as acyl chlorides are highly moisture-sensitive.[7]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), add 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the stirred solution at room temperature.[8] Gas evolution (SO₂ and HCl) will be observed.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C) for 2-4 hours, or until gas evolution ceases.[8]

-

Isolation: The resulting acyl chloride is highly reactive and is often used directly in the next step without rigorous purification.[7] To isolate, carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 2,2,3,3-tetramethylcyclopropanecarbonyl chloride can then be used immediately.

Part 2: Synthesis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

This final step involves the formation of a carbon-carbon bond between the electrophilic acyl chloride and a methyl nucleophile.

Mechanistic Insight and Reagent Selection

The reaction of an acyl chloride with an organometallic reagent is a classic method for ketone synthesis.

-

Grignard Reagents (e.g., CH₃MgBr): These are highly reactive nucleophiles. A major challenge is that they can react with the ketone product to form a tertiary alcohol. This over-reaction can be suppressed by performing the reaction at low temperatures.

-

Organocadmium Reagents (e.g., (CH₃)₂Cd): These are less reactive than Grignard reagents and selectively react with acyl chlorides to form ketones without reacting further. They are typically prepared in situ from a Grignard reagent and cadmium chloride (CdCl₂).

For this protocol, we will describe the use of an organocadmium reagent for its higher selectivity and yield of the desired ketone.

Detailed Experimental Protocol (Part 2)

Objective: To synthesize 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one via the reaction of the corresponding acyl chloride with dimethylcadmium.

Materials:

| Reagent/Solvent | M.W. | Amount (Equivalents) |

| 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride | 160.65 | 1.0 |

| Methylmagnesium bromide (CH₃MgBr, in ether) | - | 2.2 |

| Cadmium Chloride (CdCl₂, anhydrous) | 183.32 | 1.1 |

| Anhydrous Diethyl Ether or THF | - | - |

| Saturated NH₄Cl solution (aqueous) | - | - |

| Saturated NaCl solution (brine) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - |

Procedure:

-

Preparation of Dimethylcadmium:

-

In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous cadmium chloride.

-

Cool the flask in an ice bath and add anhydrous diethyl ether or THF.

-

Slowly add the methylmagnesium bromide solution dropwise with vigorous stirring. A precipitate may form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The Gilman test can be used to confirm the consumption of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared dimethylcadmium reagent in an ice bath.

-

Dissolve the crude 2,2,3,3-tetramethylcyclopropanecarbonyl chloride from Part 1 in anhydrous diethyl ether or THF.

-

Add the acyl chloride solution dropwise to the stirred, cold dimethylcadmium suspension.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Workup and Purification:

-

Quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[9]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with water and then saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one.

-

Characterization of the Final Product

The identity and purity of the synthesized 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the four methyl groups on the cyclopropane ring, the cyclopropyl proton, and the acetyl methyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary and methine carbons of the cyclopropane ring, and the methyl carbons. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O stretch), typically in the range of 1680-1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₉H₁₆O, M.W. = 140.22). |

Safety and Handling

-

Thionyl Chloride and Oxalyl Chloride: These are corrosive and toxic reagents. They react violently with water. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

Organometallic Reagents: Grignard and organocadmium reagents are highly flammable and react vigorously with water and protic solvents. All reactions involving these reagents must be conducted under strictly anhydrous and inert conditions.

-

Cadmium Chloride: Cadmium compounds are toxic and carcinogenic. Handle with extreme care and appropriate containment to avoid inhalation or skin contact.

-

General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis.

Conclusion

This application note outlines a reliable and well-documented multi-step synthesis for 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one. By circumventing the challenges of direct acylation of the sterically hindered cyclopropane ring, this pathway provides a practical route for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic discussions are designed to enable researchers to successfully implement this synthesis in their laboratories.

References

- Google Patents. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.

-

PubChem. 1,1,2,2-Tetramethylcyclopropane | C7H14 | CID 77778. Available from: [Link]

-

National Center for Biotechnology Information. First synthesis of acylated nitrocyclopropanes. PMC. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

MDPI. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Available from: [Link]

-

LookChem. Cas 4127-47-3,1,1,2,2-TETRAMETHYLCYCLOPROPANE. Available from: [Link]

-

ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available from: [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed? Available from: [Link]

-

ResearchGate. ChemInform Abstract: trans-1,2,3-Tris(1-hydroxycyclopropyl)cyclopropane. Available from: [Link]

-

ChemBK. 1,1,2,2-Tetramethylcyclopropane. Available from: [Link]

-

Indian Academy of Sciences. Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes. Available from: [Link]

- Google Patents. WO1996022987A1 - Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid.

-

Journal of the Chemical Society (Resumed). Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene. Available from: [Link]

-

YouTube. Reactions of Acyl Chlorides. Available from: [Link]

-

Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone. Available from: [Link]

-

PubChem. 1,1,2,3-Tetramethylcyclopropane | C7H14 | CID 544034. Available from: [Link]

Sources

- 1. CAS 4127-47-3: 1,1,2,2-Tetramethylcyclopropane [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2,2,3,3-tetramethyl cyclopropane carboxynyl chloride | 24303-61-5 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Analytical Characterization and Safe Handling of UR-144 and XLR-11

Requests for the synthesis of controlled substances, such as UR-144 and XLR-11, cannot be fulfilled. These compounds are regulated as Schedule I substances in many jurisdictions, and providing instructions for their synthesis is prohibited.

However, for legitimate research, forensic, and drug development purposes, it is crucial to understand the analytical methodologies for detecting and characterizing these substances, as well as the associated safety protocols for handling them. This document provides detailed application notes on the analytical characterization of UR-144 and XLR-11 and guidance on working with certified reference standards.

Audience: Researchers, scientists, and drug development professionals.

Introduction to UR-144 and XLR-11

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, and its fluorinated analog XLR-11, methanone, are synthetic cannabinoids that have been identified in illicit products.[1] These substances were designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting as agonists for the cannabinoid receptors CB1 and CB2.[2][3] Due to their potential for abuse and adverse health effects, UR-144 and XLR-11 are classified as Schedule I controlled substances in the United States and are regulated in many other countries.[1][4][5]

The sole structural difference between UR-144 and XLR-11 is the substitution of a fluorine atom for a hydrogen atom on the terminal carbon of the pentyl chain.[2] This seemingly minor modification can significantly impact the pharmacological and metabolic profiles of the compounds.

Analytical Reference Standards

For research and forensic applications, the use of commercially available, certified reference standards is essential to ensure the accuracy and validity of analytical results. Reputable chemical suppliers (e.g., Cayman Chemical) provide well-characterized reference materials for UR-144, XLR-11, and their metabolites.[2][6] These standards are supplied with a certificate of analysis detailing their purity and identity, which have been confirmed through various analytical techniques.

Analytical Methodologies for Characterization

A variety of analytical techniques are employed for the identification and quantification of UR-144, XLR-11, and their metabolites in different matrices, including biological samples (urine, blood, oral fluid) and seized materials.

Mass Spectrometry (MS) Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of synthetic cannabinoids. It offers high sensitivity and specificity. However, due to the similar structures of many synthetic cannabinoids, their mass spectra can be very similar, making definitive identification challenging without proper reference standards and retention time data.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the quantitative analysis of UR-144, XLR-11, and their metabolites in biological fluids.[4][5][7] This technique provides excellent sensitivity and selectivity, allowing for the detection of parent compounds and their metabolites at low concentrations.[5][8] The use of different column chemistries, such as C18 and phenyl-hexyl, can help to resolve isomeric metabolites and interfering substances.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of novel synthetic cannabinoids and their metabolites.[10][11] While less sensitive than MS-based methods, NMR provides detailed structural information that is crucial for the unambiguous identification of new psychoactive substances.[12] Both 1H and 13C NMR are used to characterize the chemical structure of these compounds.[11]

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) and other immunoassays are available for the rapid screening of UR-144, XLR-11, and their metabolites in urine.[7][13][14] These assays are useful for high-throughput screening but are considered presumptive. Positive results from immunoassays should always be confirmed by a more specific method like LC-MS/MS or GC-MS.[7]

Metabolism of UR-144 and XLR-11

Understanding the metabolism of UR-144 and XLR-11 is critical for developing effective drug testing methods, as the parent compounds are often present at very low concentrations in biological samples. Both compounds undergo extensive phase I and phase II metabolism.[15][16]

Key metabolic pathways include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the pentyl chain and the indole ring.[8][15]

-

Carboxylation: Oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid.[15][17]

-

Defluorination: In the case of XLR-11, the fluorine atom can be removed, leading to the formation of UR-144 and its metabolites.[16]

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.[15][17]

The identification of specific metabolites, such as UR-144 N-pentanoic acid and hydroxylated metabolites of both compounds, serves as a reliable marker for exposure.[8][15][17]

Safety and Handling

Synthetic cannabinoids, including UR-144 and XLR-11, are potent psychoactive substances with a range of adverse health effects.[18][19] Acute intoxication can lead to severe symptoms, and some synthetic cannabinoid products have been found to be contaminated with other dangerous substances, such as brodifacoum (a potent anticoagulant).[20]

When handling these compounds in a laboratory setting, strict safety protocols must be followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[21][22]

-

Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[22]

-

Engineering Controls: Use process enclosures or local exhaust ventilation to minimize exposure.[22]

-

Emergency Procedures: Facilities should be equipped with an eyewash station and a safety shower.[22] All personnel should be trained on emergency procedures in case of accidental exposure.[18]

Summary of Analytical Data

The following table summarizes key analytical parameters for UR-144 and XLR-11.

| Compound | Chemical Formula | Molecular Weight | Key Mass Fragments (m/z) |

| UR-144 | C24H35NO | 365.5 g/mol | 144, 172, 214, 366 |

| XLR-11 | C24H34FNO | 383.5 g/mol | 144, 172, 232, 384 |

Experimental Workflows

Below are generalized workflows for the analysis of UR-144 and XLR-11.

Workflow for LC-MS/MS Analysis of Biological Samples

Caption: General workflow for the analysis of UR-144 and XLR-11 in biological samples using LC-MS/MS.

Workflow for GC-MS Analysis of Seized Materials

Sources

- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 2. marshall.edu [marshall.edu]

- 3. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. cfsre.org [cfsre.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. westmont.edu [westmont.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. mybiosource.com [mybiosource.com]

- 15. researchgate.net [researchgate.net]

- 16. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. About Synthetic Cannabinoids [archive.cdc.gov]

- 19. Synthetic Marijuana Can Be Deadly | dmh [dbh.dc.gov]

- 20. ishn.com [ishn.com]

- 21. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

Troubleshooting & Optimization

Side product formation in the synthesis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges, particularly the formation of undesired side products, by providing in-depth explanations, practical solutions, and detailed protocols. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common method for synthesizing 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, and what are its primary challenges?

The most prevalent method for synthesizing 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is the Friedel-Crafts acylation of 1,1,2,2-tetramethylcyclopropane with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2] This electrophilic substitution reaction is a powerful tool for forming carbon-carbon bonds.[3]

The primary challenge in this synthesis is the potential for side product formation arising from the inherent strain of the cyclopropane ring and the steric hindrance imposed by the four methyl groups.[4] The highly strained three-membered ring is susceptible to cleavage under the acidic conditions of the Friedel-Crafts reaction, leading to rearranged byproducts. Additionally, the steric bulk of the tetramethylcyclopropyl group can influence the reaction rate and may necessitate carefully optimized conditions to achieve a good yield.

FAQ 2: I am observing significant byproduct formation in my reaction. What are the likely side products and what causes their formation?

Side product formation in this synthesis is primarily attributed to the rearrangement of the cyclopropane ring under the influence of the Lewis acid catalyst. The key intermediate, the 2,2,3,3-tetramethylcyclopropyl cation, is prone to ring-opening to form more stable carbocation intermediates.

Primary Side Products:

-

Ring-Opened Alkenes: The most common side products are likely unsaturated ketones arising from the cleavage of the cyclopropane ring. The Lewis acid can catalyze the opening of the ring to form a tertiary carbocation, which can then rearrange and eliminate a proton to yield various isomeric alkenes.

-

Rearranged Cyclopropyl Ketones: While less common in acylations compared to alkylations, rearrangement of the cyclopropylmethyl cation to a cyclobutyl or homoallyl cation can occur, leading to the formation of the corresponding ketones.[5]

Causality of Side Product Formation:

The formation of these byproducts is driven by the relief of ring strain in the three-membered cyclopropane ring. The 2,2,3,3-tetramethylcyclopropyl cation, while stabilized by the four methyl groups, is still a high-energy intermediate. Under the reaction conditions, it can undergo a rapid equilibrium with ring-opened carbocations, which are then trapped by the acetylating agent or undergo elimination.

Diagram of Potential Side Product Formation Pathways:

Caption: Plausible pathways for the formation of the desired product and major side products during the Friedel-Crafts acylation of 1,1,2,2-tetramethylcyclopropane.

FAQ 3: How can I minimize the formation of these side products and optimize the yield of the desired ketone?

Minimizing side product formation requires careful control of the reaction conditions to favor the direct acylation of the intact cyclopropane ring over rearrangement pathways.

Optimization Strategies:

| Parameter | Recommendation | Rationale |

| Lewis Acid | Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a stoichiometric amount of a stronger one (e.g., AlCl₃) at low temperatures. | Stronger Lewis acids and super-stoichiometric amounts can promote ring-opening and rearrangement.[6] |

| Temperature | Maintain a low reaction temperature (e.g., -20°C to 0°C). | Lower temperatures disfavor the higher activation energy pathways leading to rearrangement. |

| Reaction Time | Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed. | Prolonged reaction times can lead to product degradation and further side reactions. |

| Solvent | Use a non-polar, inert solvent such as dichloromethane or carbon disulfide. | Polar solvents can stabilize carbocation intermediates, potentially favoring rearrangement. |

| Order of Addition | Add the acetylating agent slowly to a mixture of the cyclopropane and Lewis acid at a low temperature. | This helps to maintain a low concentration of the reactive acylium ion and control the exothermicity of the reaction. |

Experimental Workflow for Optimization:

Caption: A systematic workflow for optimizing the synthesis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one to minimize side product formation.

FAQ 4: Can you provide a detailed experimental protocol for the synthesis?

Representative Protocol: Friedel-Crafts Acylation of 1,1,2,2-Tetramethylcyclopropane

Materials:

-

1,1,2,2-Tetramethylcyclopropane

-

Acetyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Initial Mixture: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to -10°C in an ice-salt bath.

-

Substrate Addition: Slowly add 1,1,2,2-tetramethylcyclopropane (1.0 equivalent) to the cooled suspension while maintaining the temperature below -5°C.

-

Acetyl Chloride Addition: Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one.

FAQ 5: What analytical techniques are recommended for monitoring the reaction and characterizing the product and byproducts?

A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and structural elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for monitoring the reaction progress, identifying the product, and detecting volatile side products.[8] The mass spectra of the side products will provide crucial information about their molecular weight and fragmentation patterns, aiding in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the structural confirmation of the final product and for characterizing any isolated byproducts. The ¹H NMR spectrum of the desired product is expected to show characteristic signals for the cyclopropyl protons and the methyl groups. The presence of olefinic protons in the ¹H NMR spectrum of the crude product would be a strong indicator of ring-opened side products.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product.

References

-

Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chandra, K. L., et al. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374. [Link]

-

Thangamani, M., & Srinivasan, K. (2017). Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E-1,3-Dienes. The Journal of Organic Chemistry, 83(2), 571–577. [Link]

-

Rontani, D., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 53(11), 1147-1156. [Link]

-

YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Cyclopropane synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low conversion in tetramethylcyclopropyl ketone reactions

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of tetramethylcyclopropyl ketone. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low conversion rates, in the synthesis of this sterically hindered cyclopropyl ketone. The high degree of substitution on the cyclopropane ring presents unique steric and electronic challenges that can impede otherwise reliable synthetic methods.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the two most common synthetic pathways, offering not just procedural steps but also the underlying chemical principles that govern success. Our goal is to provide you with the authoritative, field-tested insights needed to diagnose issues, optimize your reaction conditions, and achieve your target conversion and yield.

Logical Flow of Synthesis & Troubleshooting

The synthesis of tetramethylcyclopropyl ketone logically proceeds through two main stages. The initial and most challenging stage is the formation of the tetramethylcyclopropane core. The second stage involves the installation or modification of the carbonyl group. This guide is structured to address problems in this sequential order.

Caption: Troubleshooting logic for low conversion in diazo-based cyclopropanation.

Route B: Simmons-Smith & Related Carbenoid Reactions

The Simmons-Smith reaction, which uses an organozinc carbenoid (typically formed from diiodomethane and a Zn-Cu couple), is a cornerstone of cyclopropane synthesis. [1]However, its effectiveness can diminish significantly with highly substituted alkenes.

FAQ 2: I am attempting a Simmons-Smith reaction on 2,3-dimethyl-2-butene and recovering only starting material. Why is it failing?

The classic Simmons-Smith reagent is often not reactive enough to overcome the steric barrier of a tetrasubstituted alkene.

-

Causality: The reaction proceeds via a concerted "butterfly" transition state where the zinc carbenoid delivers the methylene group to the alkene. Severe steric clashes between the alkene's methyl groups and the carbenoid complex can raise the activation energy prohibitively, stalling the reaction.

-

Troubleshooting Steps & Solutions:

-

Reagent Reactivity: The standard Zn-Cu couple may not be sufficiently activated. Furthermore, the classic reagent is known to be less effective for unactivated, sterically hindered alkenes.

-

Solution 1 (Furukawa Modification): Switch from the heterogeneous Zn-Cu couple to the homogeneous and more reactive diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). [2]This is one of the most common and effective modifications.

-

Solution 2 (Charette Modification): For substrates that are sensitive to Lewis acids, modified reagents like (PhO)₂P(O)OZnCH₂I can increase reactivity for simple alkenes without the need for a directing group. [3] * Solution 3 (Activation): If using the Zn-Cu couple, ensure it is freshly prepared and highly active. Activation with a small amount of iodine or sonication can sometimes improve performance. [3]

-

-

Side Reactions: The Lewis acidic byproduct, zinc iodide (ZnI₂), can potentially catalyze side reactions or product degradation, although with a non-functionalized alkene like TME, this is less of a concern than the lack of reactivity. [1] * Solution: In modified systems using Et₂Zn, an excess of the reagent can scavenge the ZnI₂ byproduct. [1] Table 1: Comparison of Cyclopropanation Reagents for Hindered Alkenes

-

| Reagent System | Common Name | Pros | Cons for Tetrasubstituted Alkenes |

| CH₂I₂ + Zn/Cu | Classic Simmons-Smith | Safer than diazomethane; good for many alkenes. | Often too low in reactivity; heterogeneous. |

| CH₂I₂ + Et₂Zn | Furukawa Modification | Homogeneous; more reactive and reliable. [2] | Pyrophoric reagent (Et₂Zn); still may be sluggish. |

| EDA + Cu or Rh catalyst | Catalytic Diazo Route | Generally effective for hindered alkenes. [4] | Requires slow addition; EDA is toxic and potentially explosive. |

Part 2: Troubleshooting the Conversion to Tetramethylcyclopropyl Ketone

Once the cyclopropane ring with an ester or carboxylic acid handle is formed, the next stage is the conversion to the target ketone. The primary challenge here is avoiding unwanted side reactions with the highly reactive organometallic reagents required for this transformation.

FAQ 3: I have successfully synthesized 2,2,3,3-tetramethylcyclopropanecarboxylic acid, but my attempts to convert it to the methyl ketone using a Grignard reagent (MeMgBr) are giving low yields. What is going wrong?

This is a classic incompatibility issue. Grignard reagents are strong bases and will react with the acidic proton of the carboxylic acid before they can act as nucleophiles at the carbonyl carbon.

-

Causality: The first equivalent of the Grignard reagent simply performs an acid-base reaction, deprotonating the carboxylic acid to form a carboxylate and methane. The resulting magnesium carboxylate is generally unreactive towards a second equivalent of the Grignard reagent.

-

The Correct Reagent and Mechanism: The proper way to achieve this transformation is by using two equivalents of an organolithium reagent , such as methyllithium (MeLi). [5][6]

-

Step 1 (Deprotonation): The first equivalent of MeLi acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.

-

Step 2 (Nucleophilic Addition): The second equivalent of MeLi adds to the carbonyl carbon of the lithium carboxylate, forming a stable dianionic tetrahedral intermediate (a gem-dialkoxide). [7]This intermediate is stable and does not collapse until acidic workup.

-

Step 3 (Workup): Addition of aqueous acid (e.g., H₃O⁺) protonates the two oxygen atoms, forming an unstable hydrate, which rapidly eliminates a molecule of water to yield the final ketone product. [5]

-

Caption: Reagent selection for ketone synthesis from a carboxylic acid.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate

(Adapted from Li, Z. et al., Chinese Journal of Applied Chemistry, 1992)[4]

-

Setup: To a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel (or syringe pump inlet), add the copper catalyst (e.g., 0.5 mol% Cu(acac)₂) and a significant excess of 2,3-dimethyl-2-butene (TME) (e.g., 5-10 equivalents relative to EDA).

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

EDA Addition: Prepare a solution of ethyl diazoacetate (EDA, 1 equivalent) in a portion of TME. Using a syringe pump, add the EDA solution to the refluxing mixture over a period of 4-8 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction progress by GC or TLC, observing the consumption of EDA and the formation of the product ester.

-

Workup: After the addition is complete and the reaction has gone to completion, cool the mixture. Remove the excess TME by distillation. The remaining crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Tetramethylcyclopropyl Methyl Ketone from Carboxylic Acid

(Based on established organolithium chemistry)[5][6]

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1 equivalent) in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.

-

MeLi Addition: Slowly add a solution of methyllithium (MeLi, 2.0-2.2 equivalents) via syringe while maintaining the low temperature. Vigorous gas evolution (methane) will be observed during the addition of the first equivalent.

-

Reaction: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional hour.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, cooled aqueous acid solution (e.g., 1 M HCl). Caution: The quenching of excess organolithium is highly exothermic.

-

Extraction & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ketone can be purified by distillation or column chromatography.

Product Characterization Guide

Confirming the structure of the final product is essential. Below are the predicted key NMR signals for tetramethylcyclopropyl methyl ketone based on standard chemical shift values.

Table 2: Predicted ¹H and ¹³C NMR Data for Tetramethylcyclopropyl Methyl Ketone

| Assignment | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) | Rationale |

| -C(=O)CH₃ | ~2.1 ppm (s, 3H) | ~209 ppm (C=O), ~31 ppm (CH₃) | Typical values for a methyl ketone. |

| -C(CH₃)₂ | ~1.1-1.2 ppm (s, 12H) | ~20-25 ppm (CH₃) | Four equivalent methyl groups on a cyclopropane ring. |

| Ring C-H | ~1.5-1.7 ppm (s, 1H) | ~35-40 ppm | The single proton on the cyclopropane ring, deshielded by the ketone. |

| Ring Quat. C | - | ~30-35 ppm | Quaternary carbons of the cyclopropane ring. |

References

-

Chang, M.-Y., Chan, C.-K., & Chen, Y.-C. (2014). Synthesis of diarylcyclopropyl spirocyclic ketones. Tetrahedron, 70(15), 2529–2536. [Link]

-

Li, Z., Chen, H., Yu, Z., & Guo, H. (1992). Catalytic Cyclopropanation of Tetramethyl Ethylene. Chinese Journal of Applied Chemistry, 9(3), 102-105. [Link]

-

Reusch, W. (2014). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Simmons–Smith reaction. [Link]

-

Chemistry LibreTexts. (2014). The Reaction of Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]

-

Aggarwal, V. K., et al. (2001). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. Journal of the Chemical Society, Perkin Transactions 1, 21, 2604-2612. [Link]

-

Shaikh, A. M., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 16(2), 249. [Link]

-

Organic Syntheses. (1966). Ketone, cyclopropyl methyl. Organic Syntheses, 46, 72. [Link]

-

Zhang, X. P. (2017). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society, 139(15), 5449–5452. [Link]

- European Patent Office. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. EP1603891B1.

-

AK Lectures. (2014). Organolithium Reactions with Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

-

Reusch, W. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (2020). Reaction of Carboxylic Acids with Organometallic Compounds. YouTube. [Link]

-

Organic Chemistry with Victor. (2021). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

-

Royal Society of Chemistry. (2016). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. [Link]

-

AK Lectures. (2014). Organolithium Reactions with Carboxylic Acids. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

-

Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simmons-Smith Reaction [organic-chemistry.org]

- 4. CATALYTIC CYCLOPROPANATION OF TETRAMETHYL ETHYLENE [yyhx.ciac.jl.cn]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. aklectures.com [aklectures.com]

- 7. m.youtube.com [m.youtube.com]

Validation & Comparative

A Researcher's Guide to the 13C NMR Analysis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and drug development, the precise structural elucidation of novel molecules is paramount. 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, a molecule featuring a highly substituted and strained cyclopropyl ring adjacent to a carbonyl group, presents a unique spectroscopic challenge. This guide offers an in-depth analysis of its expected 13C Nuclear Magnetic Resonance (NMR) spectrum, providing a framework for its identification and characterization. Drawing upon established principles of NMR spectroscopy and comparative data from analogous structures, this document serves as a practical resource for researchers working with similarly complex molecules.

The Structural Uniqueness of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

The subject of our analysis, 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, possesses a distinct molecular architecture that significantly influences its 13C NMR spectrum. The key features include:

-

A Strained Three-Membered Ring: The cyclopropyl group is inherently strained, leading to unusual hybridization of the carbon atoms, which deviates from the typical sp3 character. This strain profoundly impacts the electronic environment and, consequently, the 13C chemical shifts of the ring carbons, often causing them to appear at unusually high fields (upfield).[1][2]

-

Quaternary Carbons in the Ring: The presence of two gem-dimethyl substituted carbons (C2 and C3) within the cyclopropyl ring introduces steric hindrance and further influences the electronic environment.

-

A Ketone Carbonyl Group: The carbonyl carbon (C=O) is a key functional group with a characteristic chemical shift in the downfield region of the spectrum.[3] Its electronic environment is modulated by the adjacent, electron-donating cyclopropyl ring.

-

A Methyl Ketone Moiety: The acetyl group (CH3-C=O) provides a distinct methyl carbon signal.

Understanding these structural nuances is the first step in predicting and interpreting the 13C NMR spectrum of this molecule.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, a standardized experimental protocol is essential. The following steps provide a robust methodology.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical, and chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties and well-defined solvent peak at approximately 77.16 ppm.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the 13C probe to the correct frequency.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

-

Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts, typically from 0 to 220 ppm.

-

Number of Scans: Due to the low natural abundance of the 13C isotope (about 1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons which often have longer relaxation times.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks if desired, although routine 13C NMR peak intensities are not always directly proportional to the number of carbons.

Predicted 13C NMR Spectrum and Comparative Analysis

In the absence of a publicly available experimental spectrum for 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one, a predicted spectrum based on established chemical shift ranges and data from analogous compounds provides a valuable reference.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale and Comparison |

| C=O (Ketone) | 205 - 215 | Ketone carbonyl carbons typically resonate in this downfield region.[3] In cyclopropyl ketones, the carbonyl signal is often shifted slightly upfield compared to their acyclic counterparts due to conjugation with the cyclopropyl ring.[5][6] |

| CH3 (Acetyl) | 25 - 35 | The methyl carbon of an acetyl group generally appears in this range.[3] |

| C1 (Cyclopropyl CH) | 20 - 30 | The methine carbon of the cyclopropyl ring attached to the carbonyl group will be deshielded compared to a simple cyclopropane but still relatively upfield. |

| C2 & C3 (Quaternary) | 30 - 40 | These quaternary carbons are expected to be shifted downfield relative to the other ring carbons due to the four methyl substituents. |

| CH3 (on C2 & C3) | 15 - 25 | The four equivalent methyl groups on the cyclopropyl ring are expected in the typical aliphatic region. Steric compression may cause some variation in their shifts. |

Comparative Insights:

-

Comparison with Acetone: The carbonyl carbon in acetone appears around 206 ppm. The cyclopropyl group in our target molecule is expected to cause a slight upfield shift of the carbonyl signal due to its electron-donating character through conjugation.

-

Comparison with Cyclopropyl Methyl Ketone: The carbonyl carbon in cyclopropyl methyl ketone is found at a higher field than in saturated ketones, demonstrating the shielding effect of the cyclopropyl ring.[5] We anticipate a similar, though potentially more pronounced, effect in our heavily substituted analogue.

-

Comparison with non-substituted Cyclopropane: The carbons in unsubstituted cyclopropane resonate at a remarkably high field of -2.9 ppm, highlighting the significant shielding effect of the strained ring.[1] Substitution with a ketone and methyl groups will deshield the cyclopropyl carbons in our target molecule, shifting them significantly downfield from this value.

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the molecular structure and the expected 13C NMR signals, the following diagrams are provided.

Caption: Molecular structure of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one.

Caption: Experimental workflow for 13C NMR analysis.

Conclusion and Future Outlook

The 13C NMR analysis of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one provides a fascinating case study in the spectroscopic characterization of sterically hindered and strained molecules. While a definitive experimental spectrum is not yet publicly available, a combination of theoretical prediction and comparative analysis with related compounds allows for a robust estimation of its 13C NMR chemical shifts. The unique upfield shifts of the cyclopropyl carbons and the influence of the strained ring on the carbonyl carbon are key spectral features to anticipate. For researchers in synthetic chemistry and drug discovery, a thorough understanding of these principles is crucial for the unambiguous identification and structural verification of novel chemical entities. Further experimental work, including 2D NMR techniques such as HSQC and HMBC, would be invaluable in definitively assigning all carbon and proton signals and providing a complete spectroscopic picture of this intriguing molecule.

References

-

MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI. Accessed January 26, 2026. [Link].

-

Doc Brown's Chemistry. "13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr." Doc Brown's Chemistry. Accessed January 26, 2026. [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. Last updated January 29, 2023. [Link].

-

National Institutes of Health. "13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions." National Institutes of Health. Published June 7, 2021. [Link].

-

Canadian Science Publishing. "13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones." Canadian Journal of Chemistry. Accessed January 26, 2026. [Link].

-

Oregon State University. "13C NMR Chemical Shift." Oregon State University. Accessed January 26, 2026. [Link].

-

ResearchGate. "Table 1 : 1 H and 13 C NM R data for compound 1 and from the literature." ResearchGate. Accessed January 26, 2026. [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. Last updated January 29, 2023. [Link].

-

MDPI. "Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters." MDPI. Accessed January 26, 2026. [Link].

-

PubChem. "(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone." PubChem. Accessed January 26, 2026. [Link].

-

ACS Publications. "Ring Current Effects in Crystals. Evidence from 13C Chemical Shift Tensors for Intermolecular Shielding in 4,7-Di-t-butylacenaphthene versus 4,7-Di-t-butylacenaphthylene." The Journal of Physical Chemistry A. Accessed January 26, 2026. [Link].

-

PubChem. "Fub-144." PubChem. Accessed January 26, 2026. [Link].

-

NMRDB.org. "Predict 13C carbon NMR spectra." NMRDB.org. Accessed January 26, 2026. [Link].

-

Royal Society of Chemistry. "Side-chain 13C nuclear magnetic resonance shifts in ring-substituted styrenes. The effect of β-substituents on β-carbon shifts." Journal of the Chemical Society, Perkin Transactions 2. Accessed January 26, 2026. [Link].

-

NRC Research Press. "13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones." Canadian Journal of Chemistry. Accessed January 26, 2026. [Link].

-

ACS Publications. "Predicting 13C NMR Spectra by DFT Calculations." The Journal of Physical Chemistry A. Accessed January 26, 2026. [Link].

-

ACS Publications. "Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments." The Journal of Organic Chemistry. Accessed January 26, 2026. [Link].

- Google Patents. "CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

-

Semantic Scholar. "Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one." Semantic Scholar. Accessed January 26, 2026. [Link].

-

Compound Interest. "A guide to 13C NMR chemical shift values." Compound Interest. Accessed January 26, 2026. [Link].

-

CASPRE. "13C NMR Predictor." CASPRE. Accessed January 26, 2026. [Link].

-

Beilstein Journals. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journals. Accessed January 26, 2026. [Link].

-

YouTube. "How to predict the 13C NMR spectrum of a compound." YouTube. Published November 28, 2017. [Link].

-

MDPI. "Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate." MDPI. Accessed January 26, 2026. [Link].

-

National Institutes of Health. "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." National Institutes of Health. Published January 28, 2021. [Link].

Sources

- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

A Comparative Guide to the FT-IR Spectroscopy of the Carbonyl Group in Tetramethylcyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the identification and characterization of functional groups. The carbonyl (C=O) group, ubiquitous in organic chemistry and central to the structure of many pharmaceutical compounds, provides a particularly strong and informative signal in FT-IR spectra.[1][2] This guide offers an in-depth comparison of the FT-IR spectroscopic signature of the carbonyl group in tetramethylcyclopropyl ketone against common acyclic and cyclic ketones, namely acetone and cyclohexanone. Through this analysis, we will elucidate the structural and electronic factors that influence the vibrational frequency of the C=O bond, providing researchers with a framework for interpreting the spectra of complex ketone-containing molecules.

The Carbonyl Stretch: A Primer

The C=O stretching vibration in ketones typically appears in a distinct region of the infrared spectrum, generally between 1600 and 1900 cm⁻¹.[1][2] This absorption is characteristically intense due to the large change in dipole moment associated with the stretching of the highly polar carbon-oxygen double bond.[2] The precise wavenumber of this absorption is exquisitely sensitive to the local chemical environment, making FT-IR an invaluable tool for probing molecular structure. Factors such as conjugation, ring strain, and the inductive effects of neighboring substituents can significantly shift the carbonyl stretching frequency.[3][4][5]

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

To ensure the accurate comparison of carbonyl stretching frequencies, a standardized experimental protocol is paramount. The following outlines a typical procedure for obtaining the FT-IR spectrum of a liquid ketone sample.

Methodology:

-

Sample Preparation: For liquid samples such as tetramethylcyclopropyl ketone, acetone, and cyclohexanone, the neat liquid can be analyzed directly. A single drop of the analyte is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup:

-

An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

A background spectrum of the clean, empty sample compartment is collected. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

The prepared salt plates with the sample are placed in the spectrometer's sample holder.

-

The spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The data is collected over a standard mid-IR range, for example, 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

The peak corresponding to the carbonyl stretch is identified and its precise wavenumber is determined.

-

Self-Validation: The integrity of this protocol is maintained by ensuring the salt plates are clean and dry before use, as evidenced by a flat baseline in the background scan. The characteristic sharp peaks of atmospheric water vapor (around 3700 cm⁻¹ and 1630 cm⁻¹) and CO₂ (around 2360 cm⁻¹) should be absent or significantly minimized in the final spectrum.

Comparative Spectral Analysis

Acetone: The Acyclic Benchmark

Acetone (dimethyl ketone) serves as a fundamental reference for a simple, unconjugated acyclic ketone. Its carbonyl stretching frequency is typically observed around 1715 cm⁻¹.[1][6] This value represents a relatively unperturbed C=O bond, influenced only by the weak electron-donating effect of the two methyl groups.

Cyclohexanone: The Influence of a Strain-Free Ring

In cyclohexanone, the carbonyl group is part of a six-membered ring. This ring is largely free of angle strain, and the carbonyl stretching frequency is very similar to that of acetone, typically appearing around 1715 cm⁻¹.[7][8] This indicates that incorporating the carbonyl group into a strain-free, saturated ring has a minimal effect on its vibrational frequency compared to its acyclic counterpart.

Tetramethylcyclopropyl Ketone: A Case of Ring Strain and Hyperconjugation

The introduction of a cyclopropyl group adjacent to the carbonyl introduces significant changes to the electronic environment. Cyclopropane rings possess considerable angle strain due to their 60° bond angles, which deviates significantly from the ideal sp³ bond angle of 109.5°.[9] This strain imparts a higher degree of s-character to the C-C bonds of the ring, which in turn influences the adjacent carbonyl group.

Furthermore, the four methyl groups in tetramethylcyclopropyl ketone will exert an electron-donating inductive effect. Alkyl groups are known to be electron-donating, which tends to slightly lower the carbonyl stretching frequency.[3] Therefore, we can anticipate the carbonyl stretch of tetramethylcyclopropyl ketone to be at a lower wavenumber than that of a simple acyclic ketone.

Data Summary and Comparison

| Compound | Structure | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factors |

| Acetone | CH₃COCH₃ | ~1715[1][6] | Baseline for acyclic ketones |

| Cyclohexanone | C₆H₁₀O | ~1715[7][8] | Strain-free cyclic system |

| Cyclopropyl Methyl Ketone | C₅H₈O | ~1695-1705 (inferred from conjugation effects) | Ring strain and conjugation |

| Tetramethylcyclopropyl Ketone | C₈H₁₄O | ~1690-1700 (Predicted) | Ring strain, conjugation, and inductive effects of four methyl groups |

Mechanistic Insights: A Visual Representation

The electronic effects influencing the carbonyl stretching frequency in tetramethylcyclopropyl ketone can be visualized as a combination of resonance (conjugation with the cyclopropyl ring) and induction (from the methyl groups).

Caption: Electronic effects influencing the carbonyl stretching frequency.

This diagram illustrates how both conjugation with the cyclopropyl ring and the inductive effects of the methyl groups contribute to a lowering of the C=O stretching frequency in tetramethylcyclopropyl ketone compared to simpler ketones.

Conclusion

The FT-IR spectrum of the carbonyl group in tetramethylcyclopropyl ketone is a powerful diagnostic tool that reflects the unique structural and electronic properties of the molecule. In comparison to acetone and cyclohexanone, which exhibit "standard" carbonyl stretching frequencies around 1715 cm⁻¹, the C=O stretch in tetramethylcyclopropyl ketone is predicted to be at a lower wavenumber. This shift is attributable to the combined effects of conjugation with the strained cyclopropyl ring and the electron-donating inductive effects of the four methyl substituents. Understanding these influences is crucial for researchers in drug development and organic synthesis, as it allows for the precise characterization of complex molecular architectures and the prediction of their spectroscopic properties.

References

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 34-37. [Link]

-

Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26. [Link]

-

Reusch, W. (n.d.). Carbonyl Compounds - IR Spectroscopy. Michigan State University. [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]

-

Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. YouTube. [Link]

-

NotEvans. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Chemistry Stack Exchange. [Link]

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [Link]

-

long, M. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Acetone. NIST Chemistry WebBook. [Link]

-

Cordes, A. W., et al. (1991). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. Journal of Medicinal Chemistry, 34(5), 1675-1679. [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. [Link]

-

ResearchGate. (n.d.). The infrared (IR) absorption spectrum of acetone.... [Link]

-

Gable, K. (2018). The C=O Stretch. Oregon State University. [Link]

-

ResearchGate. (n.d.). FTIR spectra for pure cyclohexanone.... [Link]

-

Spectroscopy Learning Hub. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]

-

Wang, Y., et al. (2018). Adsorption of Acetone on Rutile TiO₂(110): A DFT and FTIRS Study. The Journal of Physical Chemistry C, 122(35), 20286-20295. [Link]

-

epistemeo. (2012). Introduction to IR Spectroscopy. Ketones. YouTube. [Link]

-

Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). (A) FTIR spectrum for Oleylamine, Acetone and Oleylamine–Acetone aged.... [Link]

-

ResearchGate. (n.d.). FTIR spectra of cyclohexanone in various solvents. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Khan Academy [khanacademy.org]

- 5. The C=O Stretch [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comparative Crystallographic Guide to 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one Derivatives: Structural Insights for Drug Design and Development

This guide provides a comprehensive comparison of the crystallographic features of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. The highly constrained tetramethylcyclopropyl group imparts unique conformational properties that can influence biological activity. Understanding the precise three-dimensional structure through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.

Introduction: The Significance of the Tetramethylcyclopropyl Moiety

The 2,2,3,3-tetramethylcyclopropyl moiety is a sterically demanding and conformationally restricted functional group. Its incorporation into molecular scaffolds can offer several advantages in drug design, including enhanced metabolic stability and improved binding affinity for biological targets.[1] The rigid nature of the cyclopropane ring, further buttressed by the four methyl groups, limits the number of accessible conformations, which can lead to a more defined interaction with a receptor's binding site.

Many derivatives of 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one have been investigated as synthetic cannabinoids, targeting the CB1 and CB2 receptors.[2][3] The subtle interplay of the bulky cyclopropyl group with various substituents on the indole core can dramatically alter the pharmacological profile of these molecules. X-ray crystallography provides the definitive method for visualizing these three-dimensional arrangements and understanding the structural basis for their biological effects.[4]

Synthesis and Crystallization Strategies

The synthesis of these derivatives typically involves the acylation of a substituted indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The choice of the N1-substituent on the indole ring is a key diversification point.

General Synthetic Protocol:

A generalized synthetic route for preparing N-substituted (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanones is presented below.

Caption: General synthetic workflow for N-substituted (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanones.

Crystallization Methodologies:

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. For compounds like UR-144 and FUB-144, which are typically crystalline solids, various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/heptane) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is crucial and often determined empirically. Solvents that provide moderate solubility for the compound of interest are generally good starting points.

Comparative Structural Analysis: UR-144 vs. FUB-144

While specific crystallographic data is not available for a direct comparison, we can hypothesize on the structural differences based on their molecular formulas and the nature of their substituents.

| Feature | UR-144 | FUB-144 |

| Molecular Formula | C₂₁H₂₉NO[5] | C₂₃H₂₄FNO[6] |

| N1-Substituent | n-Pentyl | 4-Fluorobenzyl |

| Expected Conformation | The flexible n-pentyl chain can adopt multiple conformations, potentially leading to greater conformational polymorphism in the solid state. | The more rigid 4-fluorobenzyl group will likely have a more defined orientation relative to the indole ring. |

| Potential Intermolecular Interactions | Primarily van der Waals interactions and potential weak C-H···O hydrogen bonds involving the ketone. | In addition to van der Waals forces, the fluorine atom can participate in C-H···F hydrogen bonds and π-π stacking interactions between the phenyl rings, potentially leading to a more ordered crystal packing. |

The presence of the 4-fluorobenzyl group in FUB-144 introduces the possibility of stronger and more directional intermolecular interactions compared to the n-pentyl chain in UR-144. These interactions can significantly influence the crystal packing, leading to differences in unit cell parameters, space group, and overall crystal density.

Caption: Molecular structures and potential intermolecular interactions of UR-144 and FUB-144.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers aiming to perform these crystallographic studies, the following is a standardized workflow.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-